molecular formula C8H17NO3 B12956937 2-(Hydroxymethyl)-2-(pyrrolidin-1-yl)propane-1,3-diol

2-(Hydroxymethyl)-2-(pyrrolidin-1-yl)propane-1,3-diol

Cat. No.: B12956937
M. Wt: 175.23 g/mol
InChI Key: CXCITNUIDBGTFR-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-2-(pyrrolidin-1-yl)propane-1,3-diol is an organic compound that features a pyrrolidine ring attached to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-(pyrrolidin-1-yl)propane-1,3-diol typically involves the reaction of pyrrolidine with a suitable diol precursor under controlled conditions. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with a halogenated propane-1,3-diol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-(pyrrolidin-1-yl)propane-1,3-diol can undergo various chemical reactions including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: May serve as a building block for biologically active compounds.

    Industry: Could be used in the production of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-(pyrrolidin-1-yl)propane-1,3-diol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)-2-(morpholin-1-yl)propane-1,3-diol: Similar structure with a morpholine ring instead of a pyrrolidine ring.

    2-(Hydroxymethyl)-2-(piperidin-1-yl)propane-1,3-diol: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

2-(Hydroxymethyl)-2-(pyrrolidin-1-yl)propane-1,3-diol is unique due to the presence of the pyrrolidine ring, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(hydroxymethyl)-2-pyrrolidin-1-ylpropane-1,3-diol

InChI

InChI=1S/C8H17NO3/c10-5-8(6-11,7-12)9-3-1-2-4-9/h10-12H,1-7H2

InChI Key

CXCITNUIDBGTFR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CO)(CO)CO

Origin of Product

United States

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